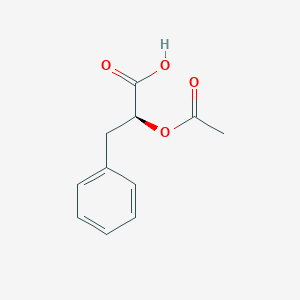

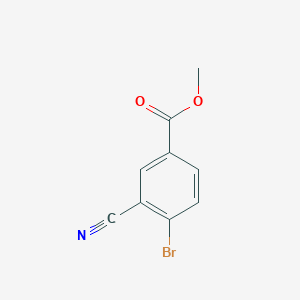

Methyl 4-bromo-3-cyanobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-bromo-3-cyanobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, materials science, and organic synthesis. Although the specific compound methyl 4-bromo-3-cyanobenzoate is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to methyl 4-bromo-3-cyanobenzoate.

Synthesis Analysis

The synthesis of related benzoate compounds involves various strategies, including electrophilic aromatic substitution, radical reactions, and carboxylation processes. For instance, methyl 4-(bromomethyl)benzoate was synthesized using N-bromosuccinimide and methyl 4-methylbenzoate under optimized conditions, achieving a high yield of 90.5% . Similarly, the synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate involved reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods could potentially be adapted for the synthesis of methyl 4-bromo-3-cyanobenzoate by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often characterized using techniques such as single-crystal X-ray diffraction, FTIR, NMR, and computational methods . For example, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand the intermolecular interactions . Similarly, the structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by XRD and further optimized using computational methods . These studies provide a foundation for predicting the molecular structure of methyl 4-bromo-3-cyanobenzoate.

Chemical Reactions Analysis

Benzoate derivatives participate in various chemical reactions, including radical cyclization and carboxylation . The electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide and methyl 4-tert-butylbenzoate led to the formation of succinic acid derivatives . This demonstrates the reactivity of bromobenzoate compounds in radical-mediated transformations, which could be relevant for methyl 4-bromo-3-cyanobenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. The experimental and computed vibrational spectra of these compounds show strong correlation, indicating the reliability of computational methods in predicting physical properties . The frontier orbital energies, such as HOMO and LUMO, are used to calculate chemical quantum parameters and provide insights into the reactivity of the molecules . These analyses are crucial for understanding the properties of methyl 4-bromo-3-cyanobenzoate.

Applications De Recherche Scientifique

Photodynamic Therapy

Methyl 4-bromo-3-cyanobenzoate derivatives have applications in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis of zinc phthalocyanine compounds with properties suitable for PDT, highlighting their potential as Type II photosensitizers for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, crucial for the effectiveness in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have been a subject of study. For instance, Chen Bing-he (2008) reported on the synthesis of a related compound, Methyl 4-bromo-2-methoxybenzoate, detailing the steps and conditions for achieving high purity and yield. This research provides insight into the methodologies applicable to the synthesis of Methyl 4-bromo-3-cyanobenzoate (Chen Bing-he, 2008).

Structure-Property Relationships

The structure-property relationships of similar halogenbenzoic acids, including those related to Methyl 4-bromo-3-cyanobenzoate, have been examined. Zherikova et al. (2016) conducted a comprehensive study on the vapor pressures, melting temperatures, and enthalpies of fusion for bromobenzoic acids. Their findings are valuable for understanding the thermochemical and solubility characteristics of these compounds (Zherikova et al., 2016).

Application in Molecular Synthesis

Methyl 4-bromo-3-cyanobenzoate and its derivatives find use in the synthesis of other complex molecules. Research by Wang, Maguire, and Biehl (1998) on the preparation of 2-Cyanobenzoic Acids from Bromobenzoic Acids shows how such compounds can serve as intermediates in organic synthesis. This research is indicative of the broader utility of Methyl 4-bromo-3-cyanobenzoate in chemical synthesis (Wang, Maguire, & Biehl, 1998).

Safety and Hazards

Methyl 4-bromo-3-cyanobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

Propriétés

IUPAC Name |

methyl 4-bromo-3-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXDJXKMGGXRNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-3-cyanobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)

![2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B3011562.png)

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)

![2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B3011566.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)